

Liquid-liquid extraction protocol for (E)-10-Hydroxynortriptyline from urine

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Compound of Interest

Compound Name: (E)-10-Hydroxynortriptyline

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Application Notes and Protocols

Topic: Liquid-Liquid Extraction Protocol for the Quantification of **(E)-10-Hydroxynortriptyline** in Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-10-Hydroxynortriptyline is the major active metabolite of nortriptyline, a tricyclic antidepressant. Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology.^{[1][2]} This document provides a detailed liquid-liquid extraction (LLE) protocol for the isolation and subsequent quantification of **(E)-10-Hydroxynortriptyline** from human urine samples, primarily for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

Liquid-liquid extraction is a sample preparation technique that separates analytes from interferences in a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the urine sample) and an organic solvent. By adjusting the pH of the urine sample, the polarity of **(E)-10-Hydroxynortriptyline** can be manipulated to favor its partitioning into the organic solvent, thereby concentrating the analyte and removing water-soluble interferences.

Materials and Reagents

- **(E)-10-Hydroxynortriptyline** reference standard
- Internal Standard (IS) (e.g., Deuterium-labeled 10-hydroxynortriptyline or a structurally similar compound)
- Human Urine (drug-free for blanks and calibration standards)
- Sodium Hydroxide (NaOH), 1 M solution
- Hydrochloric Acid (HCl), 1 M solution
- Extraction Solvent: A mixture of dichloromethane and isopropanol (e.g., 95:5 v/v) or other suitable organic solvent.
- Reconstitution Solvent: Mobile phase or a suitable solvent compatible with the analytical instrument.
- Deionized Water
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Autosampler vials

Experimental Protocol

This protocol is a composite based on established methods for tricyclic antidepressants and their metabolites.^{[3][4][5]}

4.1. Sample Preparation

- Thaw frozen urine samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.

- Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.
- Use the supernatant for the extraction.

4.2. Liquid-Liquid Extraction Procedure

- Pipette 1.0 mL of urine supernatant into a clean 15 mL glass centrifuge tube.
- Add 50 μ L of the internal standard working solution to each tube (except for blank samples).
- Vortex briefly to mix.
- To alkalinize the sample, add 100 μ L of 1 M NaOH to bring the pH > 9. This deprotonates the amine groups, making the analyte less water-soluble.
- Vortex for 10 seconds.
- Add 5.0 mL of the extraction solvent (e.g., dichloromethane:isopropanol, 95:5 v/v).
- Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the reconstitution solvent.
- Vortex for 30 seconds to ensure the analyte is fully dissolved.
- Transfer the reconstituted sample to an autosampler vial for analysis.

Instrumental Analysis

The extracted samples can be analyzed using a validated HPLC-UV or LC-MS/MS method. The specific conditions for the instrument will need to be optimized for the separation and detection of **(E)-10-Hydroxynortriptyline** and the chosen internal standard.

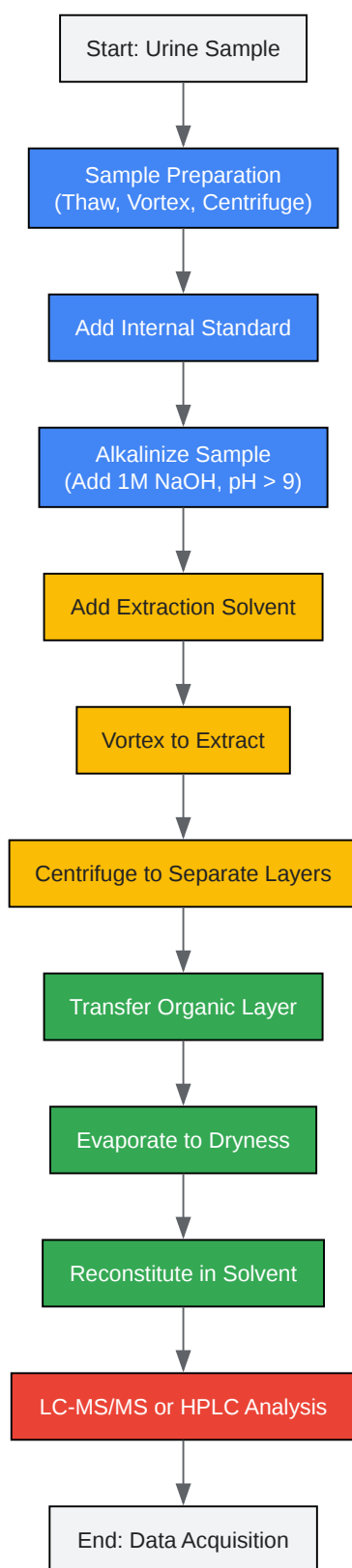
Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of 10-Hydroxynortriptyline in biological matrices, based on published literature. These values can be used as a benchmark for method validation.

Parameter	Typical Value (in Plasma)	Reference(s)
Lower Limit of Quantitation (LLOQ)	0.5 - 1.09 ng/mL	[3] [6]
Upper Limit of Quantitation (ULOQ)	30.0 - 40.0 ng/mL	[3] [6]
Linearity (r^2)	> 0.997	[3] [6]
Recovery	> 90%	[6]
Intra-day Precision (%CV)	< 15%	[3] [6]
Inter-day Precision (%CV)	< 15%	[3] [6]
Accuracy	92 - 114%	[6]

Workflow Diagram

The following diagram illustrates the key steps in the liquid-liquid extraction workflow.



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Caption: Liquid-liquid extraction workflow for **(E)-10-Hydroxynortriptyline**.

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